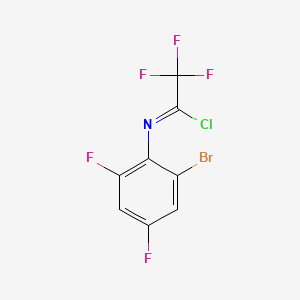
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4,6-difluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反応の分析
Types of Reactions
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of bromine and fluorine atoms allows the compound to undergo selective oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can also be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of multiple halogen atoms allows for unique reactivity patterns, including halogen bonding and electrophilic activation. These interactions can modulate the activity of enzymes or other biological targets, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- N-(2-Bromo-4,6-difluorophenyl)-2-phenoxyacetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[3-(4-bromophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride stands out due to its trifluoroacetimidoyl group, which imparts unique electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.
特性
分子式 |
C8H2BrClF5N |
|---|---|
分子量 |
322.46 g/mol |
IUPAC名 |
N-(2-bromo-4,6-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H2BrClF5N/c9-4-1-3(11)2-5(12)6(4)16-7(10)8(13,14)15/h1-2H |
InChIキー |
IGLXJUCBQYNSMI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)N=C(C(F)(F)F)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


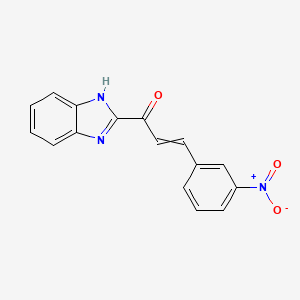
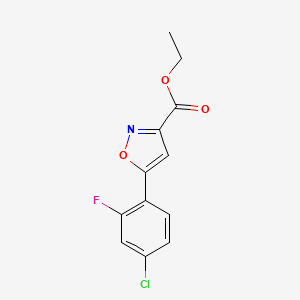
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
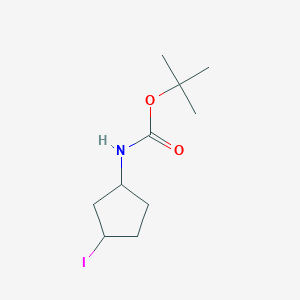
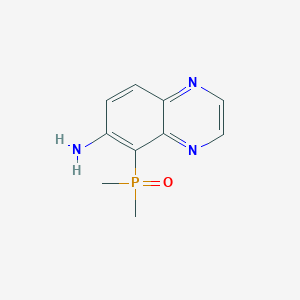
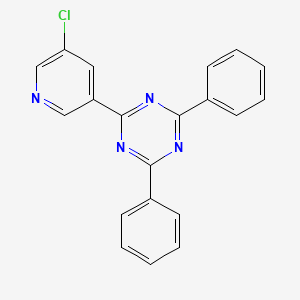



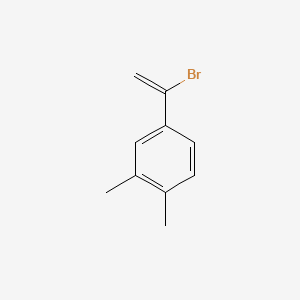
amino]butanoate](/img/structure/B13693704.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)
